![molecular formula C15H11N5OS B2668731 5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazol-2-ylhydrosulfide CAS No. 477709-37-8](/img/structure/B2668731.png)

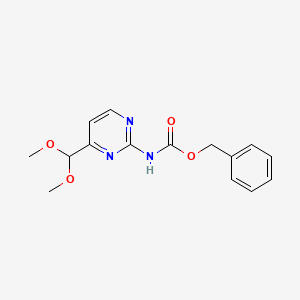

5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazol-2-ylhydrosulfide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

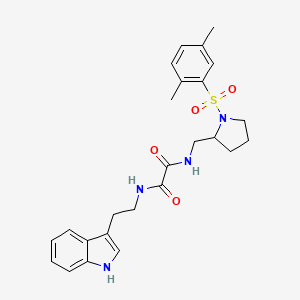

The compound is a complex organic molecule that contains several different functional groups, including a phenyl group, a pyrrole ring, a pyrazole ring, an oxadiazole ring, and a hydrosulfide group . Each of these groups contributes to the overall properties of the compound.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings suggests that the compound may have a fairly rigid structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups it contains. For example, the pyrrole and pyrazole rings might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of multiple aromatic rings might contribute to its stability .Aplicaciones Científicas De Investigación

Antitubercular Activity

- Novel pyrrole derivatives, including 1,3,4-oxadiazolyl substituted benzothioate derivatives, have been synthesized and evaluated for their in vitro antitubercular activity. These compounds showed moderate to good activity against Mycobacterium tuberculosis, indicating potential leads for novel InhA inhibitors development (Joshi et al., 2015).

- Oxadiazole and pyrazine derivatives were synthesized and characterized, demonstrating potent antitubercular activity against MTb H37Rv, more effective than standard drugs like streptomycin and pyrazinamide. These findings underline the potential of oxadiazole derivatives in developing new anti-TB medications (El-Azab et al., 2018).

Antimicrobial and Cytotoxic Activities

- A series of pyrazolo[1,5-a]pyrimidine derivatives containing phenylsulfonyl moiety were synthesized, showing significant antimicrobial activities exceeding those of the reference drug, highlighting the therapeutic potential of sulfone-containing heterocyclic compounds (Alsaedi et al., 2019).

- Sulfone linked bis heterocycles were prepared and evaluated for antimicrobial activity and cytotoxicity, with specific compounds showing significant activity against bacterial and fungal strains, as well as cytotoxic activity on lung carcinoma cells, emphasizing the importance of sulfone linkage in enhancing biological activity (Muralikrishna et al., 2012).

Corrosion Inhibition

- Pyrazoline derivatives have been explored as corrosion inhibitors for mild steel in hydrochloric acid solution, demonstrating high inhibition efficiencies. These studies contribute to the understanding of the mechanisms behind corrosion inhibition and the development of more efficient inhibitors for industrial applications (Lgaz et al., 2020).

Safety and Hazards

Propiedades

IUPAC Name |

5-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-3H-1,3,4-oxadiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N5OS/c22-15-18-17-13(21-15)12-10-16-20(11-6-2-1-3-7-11)14(12)19-8-4-5-9-19/h1-10H,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWGGAJFGXLXNBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)C3=NNC(=S)O3)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazol-2-ylhydrosulfide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2668648.png)

![N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2668650.png)

![4-[(2S,4R)-1-(2-chloropyridine-4-carbonyl)-4-fluoropyrrolidine-2-carbonyl]morpholine](/img/structure/B2668651.png)

![3-(4-fluorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2668655.png)

![N-(1-cyanobutyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide](/img/structure/B2668656.png)

![N-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine](/img/structure/B2668657.png)

![2,2,2-trifluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2668658.png)

![{1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethyl}(methyl)amine](/img/structure/B2668664.png)

![2-(4-fluorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B2668666.png)